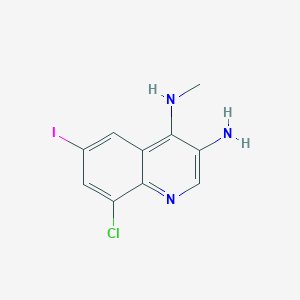
8-Chloro-6-iodo-N4-methylquinoline-3,4-diamine
説明
8-Chloro-6-iodo-N4-methylquinoline-3,4-diamine is a halogenated quinoline derivative featuring a diamine substitution at positions 3 and 4, a methyl group at the N4 position, and chlorine and iodine substituents at positions 8 and 6, respectively. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a DNA intercalator or antitumor agent . The iodine atom’s large size and polarizability may enhance binding interactions with biological targets, while the chlorine and methyl groups influence solubility and metabolic stability.
特性
分子式 |
C10H9ClIN3 |
|---|---|
分子量 |
333.55 g/mol |
IUPAC名 |
8-chloro-6-iodo-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9ClIN3/c1-14-10-6-2-5(12)3-7(11)9(6)15-4-8(10)13/h2-4H,13H2,1H3,(H,14,15) |
InChIキー |
CHIVERDVSXNLGD-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C=C(C=C(C2=NC=C1N)Cl)I |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-iodo-N4-methylquinoline-3,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method includes the iodination of 6-chloroquinoline followed by methylation and subsequent amination at the 3,4-positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are often employed to monitor the reaction progress and product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions are common, where the chlorine or iodine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
作用機序
The mechanism of action of 8-Chloro-6-iodo-N4-methylquinoline-3,4-diamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria, leading to bacterial cell death.
Pathways Involved: It can also inhibit certain signaling pathways in cancer cells, such as the PI3K/Akt pathway, resulting in reduced cell proliferation and increased apoptosis.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters and substituent effects of 8-Chloro-6-iodo-N4-methylquinoline-3,4-diamine with related quinoline derivatives:
*Calculated based on molecular formula C₁₀H₉ClIN₃.
Key Observations :
- Methyl Group : The N4-methyl group may improve metabolic stability compared to unmethylated analogs like primaquine .
- Aromatic System: The quinoline core provides planarity for DNA intercalation, similar to quinazoline derivatives (e.g., IC2) .
DNA Intercalation Potential
- Target Compound : The diamine groups at positions 3 and 4 likely facilitate hydrogen bonding with DNA bases, while iodine’s size may stabilize intercalation. However, steric hindrance from iodine could reduce efficiency compared to smaller halogens .
- IC2 and IC5: These quinazoline derivatives exhibit DNA intercalation comparable to doxorubicin, suggesting that planar bicyclic systems with amino groups are critical for activity .
- Primaquine : The methoxy group at position 6 reduces DNA affinity, highlighting the importance of halogen substituents for intercalation .
Antitumor vs. Antimalarial Activity
- The target compound’s halogenated structure aligns with antitumor agents like IC2, whereas primaquine’s methoxy and alkylamino groups optimize antimalarial activity .
生物活性
8-Chloro-6-iodo-N4-methylquinoline-3,4-diamine is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes chlorine and iodine substitutions. Its molecular formula is with a molecular weight of approximately 333.56 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antimalarial research.
Chemical Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The presence of halogen atoms (chlorine and iodine) on the quinoline ring enhances its reactivity, allowing it to interact with various biological targets. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with nucleic acids and proteins may be pivotal in its mechanism of action.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by interfering with their metabolic processes. The proposed mechanism involves the inhibition of specific enzymes crucial for bacterial survival, potentially affecting DNA replication and protein synthesis.
Antimalarial Activity
The compound has also been investigated for its antimalarial properties. It is believed to act similarly to chloroquine by disrupting the heme detoxification process in Plasmodium species, leading to increased oxidative stress within the parasite . Preliminary findings suggest that it may be effective against drug-resistant strains of malaria, making it a candidate for further development in antimalarial therapies.
Study on Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting potent antimicrobial activity.
Antimalarial Mechanism Investigation
Another research effort explored the antimalarial mechanism of this compound through in vitro assays against Plasmodium falciparum. The study revealed that at concentrations of 50 µM, the compound significantly reduced parasitemia levels by over 70% compared to untreated controls. This effect was attributed to the compound's ability to inhibit heme polymerization .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Iodo-N4-methylquinoline-3,4-diamine | Lacks chlorine substitution; simpler structure | |
| 5-Chloro-N4-methylquinoline-3,4-diamine | Different halogen positioning; potential activity | |
| 8-Bromo-N4-methylquinoline-3,4-diamine | Bromine instead of chlorine; similar reactivity |
This table illustrates how this compound stands out due to its unique combination of halogen substitutions, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


